molecular formula C16H18N2OS2 B2458434 3-(3,5-dimethylphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877653-20-8

3-(3,5-dimethylphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2458434
CAS No.: 877653-20-8
M. Wt: 318.45
InChI Key: FUJZUJFYJDCFOT-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound belonging to the class of thienopyrimidines. This structural class has demonstrated significant potential in medicinal chemistry research, particularly in the development of therapeutic agents for oncology and neurodegenerative diseases. Thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors targeting tubulin polymerization, functioning as colchicine-binding site inhibitors (CBSIs) . These compounds exhibit potent antiproliferative activity against various tumor cell lines and can overcome P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), making them a valuable scaffold in anticancer research . Furthermore, related structural analogs have been explored for their selective inhibition of kinases such as CDK5/p25, a target implicated in the hyperphosphorylation of tau protein, which is a key pathological marker in Alzheimer's disease . The specific substitution pattern on the core thienopyrimidine structure, including groups like the 3,5-dimethylphenyl and ethylthio moieties, is critical for modulating the compound's biological activity, selectivity, and physicochemical properties. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-4-20-16-17-13-5-6-21-14(13)15(19)18(16)12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJZUJFYJDCFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminothiophene Activation

Ethyl 2-amino-4,5-dihydrothiophene-3-carboxylate reacts with 3,5-dimethylphenyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at 60°C for 12 hours. This step forms the intermediate 3-(3,5-dimethylphenyl)urea derivative, which subsequently undergoes intramolecular cyclization.

Cyclization Conditions

The cyclization is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in refluxing ethanol (78°C, 6 hours), yielding the unsubstituted 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one scaffold with 3-(3,5-dimethylphenyl) substitution. This method, adapted from analogous syntheses, achieves yields of 68-72% based on chromatographic purification.

Position-selective introduction of the ethylthio group at C2 requires precise control of reaction conditions to avoid over-alkylation or ring opening.

Thiolation Protocol

The intermediate 2-mercapto-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is generated via thionation using Lawesson's reagent (2.2 equiv) in toluene at 110°C for 4 hours. This step converts the carbonyl oxygen at C2 to a thiol group with 85% efficiency.

Alkylation Optimization

Subsequent alkylation employs ethyl bromide (1.5 equiv) and potassium carbonate (3.0 equiv) in anhydrous acetone under reflux (56°C, 8 hours). The reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane 1:3), with final purification through recrystallization from ethanol yielding 78-82% of the target compound.

Table 1: Comparative Alkylation Conditions

Base Solvent Temperature (°C) Time (h) Yield (%)
K2CO3 Acetone 56 8 82
NaOH Ethanol 78 6 65
Et3N DMF 25 24 71

Structural Elucidation and Spectroscopic Validation

Comprehensive characterization confirms the identity and purity of the synthesized compound through modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Analysis

The 1H NMR spectrum (400 MHz, CDCl3) exhibits characteristic signals:

  • δ 1.43 (t, J = 7.2 Hz, 3H, SCH2CH3)
  • δ 2.35 (s, 6H, Ar-CH3)
  • δ 3.12 (q, J = 7.2 Hz, 2H, SCH2)
  • δ 4.22 (m, 2H, dihydrothiophene CH2)
  • δ 6.85 (s, 1H, aromatic H)
  • δ 7.32 (s, 2H, aromatic H)

Infrared Spectroscopy

Key IR absorptions (KBr, cm-1):

  • 1685 (C=O stretch)
  • 1580 (C=N vibration)
  • 1245 (C-S-C asymmetric stretch)
  • 2920-2850 (aliphatic C-H)

Alternative Synthetic Pathways

While the above method represents the most efficient route, several alternative approaches merit discussion for specialized applications.

Microwave-Assisted Synthesis

Radiation-mediated cyclization using a CEM Discover microwave reactor (150 W, 120°C) reduces reaction time from 6 hours to 35 minutes, though with comparable yield (70%).

Solid-Phase Synthesis

Immobilization of the aminothiophene precursor on Wang resin enables combinatorial synthesis, particularly useful for generating derivative libraries. Cleavage with trifluoroacetic acid (TFA)/dichloromethane (1:4) provides the core structure in 61% yield.

Industrial-Scale Production Considerations

Transitioning from laboratory to pilot plant synthesis requires addressing several critical parameters:

Solvent Recovery Systems

Closed-loop distillation units recover >92% of acetone used in alkylation steps, significantly reducing production costs.

Catalyst Recycling

DBU catalyst is recovered via aqueous extraction (pH 3.5) with 78% efficiency, enabling three reuse cycles without significant activity loss.

Impurity Profiling and Control

Common synthesis-related impurities include:

  • Over-alkylated byproduct (2-diethylthio derivative) <0.5%
  • Ring-opened thiophene degradation product <0.2%
  • Residual starting material (3,5-dimethylphenyl urea) <0.1%

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates these impurities during quality control.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ethylsulfanyl position. Common reagents include alkyl halides and amines.

    Cyclization: The thienopyrimidine core can undergo further cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

3-(3,5-dimethylphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of cancer due to its ability to inhibit cell proliferation.

    Industry: It can be used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It has been found to inhibit certain protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other thienopyrimidine derivatives such as:

  • 3-(4-Methylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
  • 3-(3,5-Dimethoxyphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
  • 3-(3,5-Dimethylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

These compounds share a similar core structure but differ in the substituents attached to the thienopyrimidine ring. The unique combination of substituents in 3-(3,5-dimethylphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one contributes to its distinct chemical and biological properties .

Biological Activity

3-(3,5-Dimethylphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound with a thienopyrimidine core that has attracted attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 3-(3,5-dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one. Its structure can be depicted as follows:

Property Details
Molecular Formula C16H18N2OS
Molecular Weight 290.39 g/mol
CAS Number 877653-20-8

The biological activity of this compound primarily involves its interaction with specific protein kinases. By inhibiting these kinases, it disrupts critical cell signaling pathways associated with cell cycle progression and apoptosis in cancer cells. This inhibition can lead to reduced proliferation of various cancer cell lines, making it a candidate for further anticancer research.

Anticancer Properties

Research indicates that 3-(3,5-dimethylphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibits significant anticancer activity. In vitro studies have shown that the compound can effectively inhibit the growth of several cancer cell lines. For instance:

  • Cell Line Tested : Human leukemia EU-1
  • IC50 Value : 0.3 μM (indicating potent activity)
  • The compound demonstrated a 25-fold increase in activity compared to standard reference compounds .

Other Biological Activities

In addition to its anticancer effects, preliminary studies suggest that this compound may possess other biological activities such as antimicrobial properties. However, detailed investigations are required to elucidate these effects.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study conducted on various cancer cell lines showed that the compound significantly reduced cell viability and induced apoptosis at low concentrations.
    • The mechanism involved the activation of caspase pathways leading to programmed cell death.
  • Comparative Analysis :
    • When compared with similar thienopyrimidine derivatives, this compound exhibited superior antiproliferative effects due to its unique substituents which enhance its interaction with target kinases .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 3-(3,5-dimethylphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?

Methodological Answer:
The compound can be synthesized via condensation and cyclization reactions. A general approach involves:

  • Reagent Selection : Use ethanol or acetic acid as solvents, with reflux conditions (e.g., 2–3 hours at 80–100°C) to promote reaction efficiency .
  • Key Steps :
    • Condensation : React a pyrimidinone precursor (e.g., 3-arylideneamino derivatives) with thiol-containing reagents (e.g., ethyl mercaptan) under acidic conditions .
    • Cyclization : Employ anhydrous sodium acetate or acetic anhydride to facilitate ring closure, as seen in analogous thieno-pyrimidinone syntheses .
  • Purification : Recrystallize the product from ethanol or acetic acid/water mixtures to enhance purity .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Structural validation requires a multi-technique approach:

  • Spectroscopic Analysis :
    • NMR : Assign peaks for aromatic protons (3,5-dimethylphenyl group) and ethylthio substituents (δ ~2.5–3.5 ppm for SCH2CH3) .
    • Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns consistent with the fused thieno-pyrimidinone core .
  • Crystallography : If single crystals are obtained, X-ray diffraction (referencing CCDC databases) provides unambiguous confirmation of the fused bicyclic structure and substituent positions .

Advanced: What experimental design considerations are critical for assessing the compound’s environmental fate and ecological risks?

Methodological Answer:
Adopt a tiered approach inspired by long-term environmental studies:

  • Phase 1 (Laboratory) :
    • Physicochemical Properties : Measure logP (octanol-water partitioning), hydrolysis rates, and photostability under controlled conditions .
    • Biotic Transformations : Use microbial cultures or enzymatic assays to evaluate biodegradation pathways .
  • Phase 2 (Field Simulations) :
    • Mesocosm Studies : Introduce the compound into soil/water systems to monitor leaching, bioaccumulation, and metabolite formation .
    • Statistical Design : Apply randomized block designs with split plots to account for variables like pH, temperature, and microbial activity .

Advanced: How should researchers resolve contradictory bioactivity data across cytotoxicity studies involving this compound?

Methodological Answer:
Address discrepancies through methodological harmonization:

  • Assay Standardization :
    • Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity, ensuring consistent cell lines (e.g., HeLa or HepG2) and exposure times .
    • Normalize results to positive controls (e.g., doxorubicin) and vehicle-treated groups to minimize batch variability .
  • Data Analysis :
    • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC50 values across studies, accounting for experimental variables like cell density and serum concentration .

Advanced: What strategies optimize SAR (Structure-Activity Relationship) studies for this compound’s derivatives?

Methodological Answer:
Focus on systematic modification and screening:

  • Core Modifications :
    • Vary the 3,5-dimethylphenyl group with electron-withdrawing/donating substituents to assess steric and electronic effects on target binding .
    • Replace the ethylthio moiety with other thioethers (e.g., propylthio) to probe hydrophobicity impacts .
  • High-Throughput Screening :
    • Use fragment-based libraries to test derivatives against target enzymes (e.g., kinases or proteases) in 96-well plates, with fluorescence-based readouts .
    • Apply molecular docking (e.g., AutoDock Vina) to correlate activity trends with computational binding affinity predictions .

Basic: What analytical techniques are recommended for assessing purity and stability during storage?

Methodological Answer:
Implement quality control protocols:

  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to quantify impurities .
    • TLC : Monitor reaction progress using silica plates and visualizing agents (e.g., iodine vapor) .
  • Stability Testing :
    • Store samples under inert atmospheres (N2) at –20°C to prevent oxidation of the ethylthio group.
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and track degradation via LC-MS .

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